N-Boc-(+/-)-3-amino-hept-6-endimethylamide
Overview
Description
“N-Boc-(+/-)-3-amino-hept-6-endimethylamide” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Mechanism of Action
Target of Action
N-Boc-(+/-)-3-amino-hept-6-endimethylamide is a compound that primarily targets amines . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions, di-tert-butyl pyrocarbonate [(Boc)2O] has become an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection of amines affects the biochemical pathways of peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines, and is also useful in Merrifield solid-phase peptide synthesis .
Pharmacokinetics
The compound’sbioavailability is likely influenced by its N-Boc protection, which can be readily removed under a variety of conditions .
Result of Action
The result of the compound’s action is the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This protection is achieved in excellent yields, often in short reaction times .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . Moreover, the compound’s action can be conducted in a variety of conditions, including under ultrasound irradiation and catalyst-free conditions .
Future Directions
The future directions in the research and application of “N-Boc-(+/-)-3-amino-hept-6-endimethylamide” could involve the development of more efficient and eco-friendly methods for the synthesis and deprotection of Boc-protected amines . Additionally, the exploration of new applications in the field of peptide synthesis and other areas of organic chemistry could be a promising direction .
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-7-8-9-11(10-12(17)16(5)6)15-13(18)19-14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLJIYDPZIPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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